N-(4-hydroxyphenyl)methanesulfonamide chemical properties
N-(4-hydroxyphenyl)methanesulfonamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of N-(4-hydroxyphenyl)methanesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical characteristics, provides a putative synthesis protocol, and explores its potential interactions with key cellular signaling pathways. The information is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutic agents.
Core Chemical Properties
N-(4-hydroxyphenyl)methanesulfonamide is a sulfonamide derivative containing a phenol group. Its chemical structure and core properties are summarized below. While some physical properties have been experimentally determined, others, such as boiling point and density, are based on data from structurally similar compounds or predictive models and should be considered as estimates.
Table 1: Physicochemical Properties of N-(4-hydroxyphenyl)methanesulfonamide
| Property | Value | Source/Reference |
| Molecular Formula | C₇H₉NO₃S | [1] |
| Molecular Weight | 187.22 g/mol | [2] |
| CAS Number | 51767-39-6 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 154-156 °C | [3] |
| Boiling Point | Not experimentally determined | - |
| Density | ~1.458 g/cm³ (predicted) | [3] |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Synthesis and Characterization
Proposed Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)methanesulfonamide
This protocol is adapted from the synthesis of structurally similar sulfonamide compounds.
Materials:
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4-Aminophenol
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Methanesulfonyl chloride
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Pyridine or triethylamine (base)
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Dichloromethane (DCM) or other suitable aprotic solvent
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1M Hydrochloric acid (for workup)
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Saturated sodium bicarbonate solution (for workup)
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Brine (for workup)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
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Silica gel for column chromatography
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Ethyl acetate and hexanes (for chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 equivalent) in anhydrous dichloromethane.
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Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
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Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred reaction mixture. Maintain the temperature at 0 °C during the addition.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding 1M HCl to neutralize the excess base. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Data
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¹H NMR: A singlet for the methyl protons of the methanesulfonyl group, aromatic protons in the ortho and meta positions on the phenyl ring appearing as doublets, and broad singlets for the hydroxyl and amine protons.
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¹³C NMR: A signal for the methyl carbon, and distinct signals for the substituted and unsubstituted carbons of the aromatic ring.
Potential Biological Activity and Signaling Pathways
The biological activity of N-(4-hydroxyphenyl)methanesulfonamide has not been extensively studied. However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Research on related sulfonamide-containing molecules provides insights into the potential biological roles of this compound.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins to protect against oxidative stress. Many sulfonamide derivatives have been identified as activators of the Nrf2 pathway.[1] They are thought to function by modifying cysteine residues on Keap1, the primary negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of antioxidant response element (ARE)-driven gene expression.
TGF-β, MAPK, and Akt Signaling Pathways
The Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (Akt) signaling pathways are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of these pathways is implicated in numerous diseases, including cancer and fibrosis. Various sulfonamide-containing molecules have been investigated as modulators of these pathways. While no direct evidence exists for N-(4-hydroxyphenyl)methanesulfonamide, its structural motifs suggest that it could potentially interact with components of these cascades. Further experimental validation is required to determine if it acts as an inhibitor or activator within these pathways.
Future Directions
The information compiled in this guide highlights N-(4-hydroxyphenyl)methanesulfonamide as a compound with potential for further investigation. Key areas for future research include:
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Definitive Characterization: Experimental determination of its boiling point, density, solubility in a range of pharmaceutically relevant solvents, and its pKa values.
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Optimized Synthesis: Development and validation of a high-yield, scalable synthetic protocol.
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Biological Screening: Comprehensive in vitro and in vivo screening to elucidate its biological activities, including potential anticancer, anti-inflammatory, and antioxidant effects.
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Mechanism of Action Studies: Detailed investigation into its interactions with the Nrf2, TGF-β, MAPK, and Akt signaling pathways to understand its molecular mechanisms of action.
Conclusion
N-(4-hydroxyphenyl)methanesulfonamide presents an intriguing scaffold for medicinal chemistry and drug development. While current data is limited, its structural features suggest a potential for interesting biological activities. This technical guide serves as a starting point for researchers, providing a consolidated source of available information and outlining critical areas for future exploration to unlock the full therapeutic potential of this and related sulfonamide compounds.
